molecular formula C22H23N2O4P B11475917 diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate

diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate

Cat. No.: B11475917
M. Wt: 410.4 g/mol
InChI Key: NGMXVKDYFQRWBG-UHFFFAOYSA-N
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Description

Diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate is a complex organic compound with a molecular formula of C22H23N2O4P

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate typically involves a multicomponent reaction (MCR) strategy. One common method is the reaction of aldehydes with malononitrile and β-ketoesters in the presence of a catalyst. The reaction conditions often include the use of a basic catalyst such as potassium carbonate (K2CO3) and solvents like ethanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the choice of catalysts and solvents can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The phosphonate group can also participate in binding interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (6-amino-5-cyano-2,4-diphenyl-4H-pyran-3-yl)phosphonate is unique due to the presence of the phosphonate group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and can be used to modify its pharmacokinetic properties .

Properties

Molecular Formula

C22H23N2O4P

Molecular Weight

410.4 g/mol

IUPAC Name

2-amino-5-diethoxyphosphoryl-4,6-diphenyl-4H-pyran-3-carbonitrile

InChI

InChI=1S/C22H23N2O4P/c1-3-26-29(25,27-4-2)21-19(16-11-7-5-8-12-16)18(15-23)22(24)28-20(21)17-13-9-6-10-14-17/h5-14,19H,3-4,24H2,1-2H3

InChI Key

NGMXVKDYFQRWBG-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(OC(=C(C1C2=CC=CC=C2)C#N)N)C3=CC=CC=C3)OCC

Origin of Product

United States

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